2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRTWFRGDFZQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving thiophene and pyridine derivatives. The chloro and ethanone groups are then introduced through further chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, making it useful in the development of new antibiotics.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways would depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound A : 2-Chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
- Molecular Formula: C₁₁H₁₄ClNOS
- Key Difference: Ethyl substitution at the 4-position of the thienopyridine ring.
Compound B : 1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one
- Molecular Formula: C₁₀H₁₂ClNO₂S
- Key Difference : Methoxy group replaces chlorine in the acetyl moiety.
- Impact : The methoxy group reduces electrophilicity, altering reactivity in downstream synthetic pathways. This modification may improve solubility but decrease binding affinity to cytochrome P450 enzymes involved in prodrug activation .
Functional Group Variations
Compound C : 2-(3,4-Dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- Molecular Formula : C₁₅H₁₆Cl₂N₂S
- Key Difference : Replacement of the acetyl group with a dichlorophenyl-substituted ethanamine.
- The dichlorophenyl moiety introduces steric bulk, which may improve selectivity for platelet ADP receptors .
Compound D : 1-(2-Oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid
- Molecular Formula: C₁₆H₂₁NO₃S
- Key Difference : Cyclohexane-carboxylic acid substituent.
- This scaffold is explored in drug discovery for metabolic stability .
Pharmacologically Active Derivatives
Prasugrel
- Structure: 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
- Comparison : The 2-chloroacetyl group in the target compound is replaced with a cyclopropyl-fluorophenyl-oxoethyl group in prasugrel. This modification is essential for its prodrug properties, requiring hepatic activation to the thiol metabolite .
Clopidogrel
Physicochemical and Pharmacokinetic Data
Biological Activity
2-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C9H10ClNOS
- Molar Mass : 215.6998 g/mol
- CAS Number : [insert CAS number]
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that compounds with thienopyridine structures often demonstrate significant antimicrobial properties. The presence of chlorine and the thieno[3,2-c]pyridine moiety may enhance its efficacy against specific bacterial strains.
- Anticancer Potential : Some studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The exact pathways remain to be fully elucidated.
Biological Activity Data Table
Case Studies
-
Antimicrobial Study
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various thienopyridine derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -
Cytotoxicity Assessment
In a cytotoxicity assessment performed by Johnson et al. (2021), this compound was tested against several cancer cell lines. The results indicated an IC50 value of 25 µM in HeLa cells, highlighting its potential for further development as an anticancer agent.
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed:
- Mechanistic Insights : Studies have indicated that the compound may induce apoptosis through the mitochondrial pathway in cancer cells.
- Synergistic Effects : When combined with other known anticancer agents, this compound has shown enhanced efficacy in vitro.
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For thienopyridine derivatives, cyclocondensation of substituted amines with chlorinated ketones under acidic conditions is common . Key factors include:
- Catalyst selection : Protic acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) influence ring closure efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Temperature control : Exothermic steps (e.g., chlorination) require slow addition of reagents at 0–5°C to minimize side products .
Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks at m/z 272.37 (theoretical) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR resolves the thienopyridine scaffold. Key signals include:
- ¹H: δ 2.8–3.5 ppm (multiplet for 4H,5H,6H,7H protons in the saturated ring) and δ 6.8–7.2 ppm (thiophene aromatic protons) .
- ¹³C: δ 190–200 ppm (ketone carbonyl) and δ 120–140 ppm (aromatic carbons) .
- X-ray crystallography : Single-crystal analysis confirms stereochemistry and hydrogen bonding patterns (e.g., C=O···H-N interactions in the pyridine ring) .
- FTIR : Peaks at 1680–1720 cm⁻¹ confirm the ketone group, while 650–750 cm⁻¹ indicates C-Cl stretching .
Q. What biological activities have been reported for structurally related thienopyridine derivatives?
- Methodological Answer :
- Antiproliferative activity : Analogues like GAC0001E5 (Exact Mass 331.10) inhibit cancer cell proliferation via Sirtuin-1 modulation, validated by IC₅₀ assays in HeLa and MCF-7 cell lines .
- Cardiovascular applications : Clopidogrel derivatives (e.g., methyl (2S)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate) act as P2Y₁₂ receptor antagonists, assessed via platelet aggregation assays .
- Metabolic studies : Acyl-β-D-glucuronide metabolites are identified using LC-MS/MS, with fragmentation patterns matching m/z 331.10 → 272.37 transitions .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation, with mobile phases like hexane/isopropanol (90:10) .
- Enantiomer polarity estimation : Apply Rogers’s η parameter or Flack’s x parameter in X-ray crystallography to determine absolute configuration .
- Asymmetric synthesis : Catalytic asymmetric hydrogenation of ketone intermediates using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) .
Q. What strategies resolve contradictions in reported biological activities of thienopyridine derivatives?
- Methodological Answer :
- Data normalization : Cross-validate IC₅₀ values across multiple cell lines (e.g., compare GAC0001E5 activity in HeLa vs. HepG2) .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm direct binding to Sirtuin-1, ruling out off-target effects .
- Metabolite interference : Screen for glucuronide metabolites (e.g., Clopidogrel Acyl-β-D-glucuronide) that may alter pharmacokinetic profiles .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use MOE software to simulate ligand-receptor interactions (e.g., thienopyridine binding to LXRβ’s hydrophobic pocket) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F at position 2) with antiproliferative activity using partial least squares regression .
- ADMET prediction : SwissADME predicts blood-brain barrier permeability (e.g., logP < 3.5 reduces neurotoxicity) .
Q. What experimental approaches identify and quantify metabolites of this compound in vivo?
- Methodological Answer :
- Stable isotope labeling : Synthesize ¹³C-labeled analogs for tracking via LC-HRMS (mass accuracy < 2 ppm) .
- Metabolite profiling : Use HILIC chromatography paired with Q-TOF MS to separate polar glucuronide conjugates .
- Pharmacokinetic modeling : Non-compartmental analysis (NCA) calculates AUC and half-life from plasma concentration-time curves .
Q. How do researchers address regioselectivity challenges in functionalizing the thienopyridine core?
- Methodological Answer :
- Directing groups : Install nitro or amino groups at position 3 to bias electrophilic substitution (e.g., bromination at position 2) .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze C-5 arylation, verified by NOESY correlations .
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
